“2-Methyl-4-heptanol” is a chemical compound with the molecular formula C8H18O . It’s a type of organic compound, which means it contains carbon atoms. Organic compounds are widely studied in the field of chemistry, particularly in organic chemistry .
The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds like “2-Methyl-4-heptanol”. These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
2-Methyl-4-heptanol is an organic compound with the molecular formula and a molecular weight of 130.23 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) on the fourth carbon of the heptane chain. This compound is also known by other names, including 2-methylheptan-4-ol and 4-heptanol, 2-methyl-. The structure features a branched alkyl chain, which contributes to its unique physical and chemical properties .
There is currently no documented research on the specific mechanism of action of 2-methyl-4-heptanol in biological systems.
Several methods exist for synthesizing 2-methyl-4-heptanol:
2-Methyl-4-heptanol has various applications across different fields:
Interaction studies involving 2-methyl-4-heptanol primarily focus on its olfactory properties and potential effects on insect behavior. For example, research indicates that this compound acts as an alarm pheromone for certain ant species, influencing their social behavior and response to threats . Further studies could explore its interactions with mammalian systems or other biological receptors.
Several compounds share structural similarities with 2-methyl-4-heptanol, each exhibiting unique characteristics:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Methyl-3-heptanol | C8H18O | Tertiary alcohol; different branching pattern |
2-Pentanol | C5H12O | Shorter carbon chain; primary alcohol |
3-Heptanol | C7H16O | Straight-chain structure; primary alcohol |
2-Methyl-3-heptanol | C8H18O | Different position of methyl group |
The uniqueness of 2-methyl-4-heptanol lies in its specific branching pattern and functional group positioning within the heptane chain, which influences its physical properties and biological activities compared to these similar compounds .
The Grignard reaction remains the most established method for synthesizing 2-methyl-4-heptanol. This approach involves reacting 1-chloro-2-methylpropane with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, which subsequently reacts with butanal to yield the target alcohol. Key steps include:
Reaction Conditions and Yields
Parameter | Value | Source |
---|---|---|
Temperature | 35–40°C | |
Yield | 60–70% | |
Purity (GC-MS) | >95% |
This method’s limitations include moderate yields due to competing side reactions, such as aldol condensation.
Nickel-catalyzed C–C cross-coupling has emerged as a scalable alternative. A Ni(II)-catalyzed acceptorless dehydrogenation coupling (ADC) protocol enables the β-alkylation of secondary alcohols with primary alcohols under thermal conditions. For 2-methyl-4-heptanol synthesis:
Advantages:
Kinetic resolution using lipases or chiral acids achieves enantiomeric excess (ee) >98%. For example:
Performance Metrics
Method | ee (%) | Solvent System | Reference |
---|---|---|---|
CALB | 98.5 | n-Hexane/THF (9:1) | |
MαNP Acid | 99.2 | n-Hexane/EtOAc (7:3) |
Asymmetric reduction of ketones using chiral catalysts enables direct access to enantiopure 2-methyl-4-heptanol. Notable systems include:
Comparative Efficiency
Catalyst | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|
(R,R)-Dimethylborolane | 92 | 450 |
Ru(II)-TsDPEN | 89 | 620 |
In the West Indian sugarcane borer (Metamasius hemipterus), 2-methyl-4-heptanol functions as a component of a multi-compound aggregation pheromone blend produced by males. Research has identified this compound alongside four other hydroxylated aliphatic molecules: 4-methyl-5-nonanol, 2-methyl-4-octanol, 5-nonanol, and 3-hydroxy-4-methyl-5-nonanone [3]. Electroantennographic (EAG) recordings demonstrated significant antennal responses to 2-methyl-4-heptanol in both male and female M. hemipterus, indicating its role in intraspecific communication [3].
Table 1: Pheromone Components in Metamasius hemipterus
Compound | Structure | Behavioral Role |
---|---|---|
2-Methyl-4-heptanol | C₈H₁₈O, secondary alcohol | Aggregation synergist |
4-Methyl-5-nonanol | C₁₀H₂₂O, tertiary alcohol | Primary attractant |
3-Hydroxy-4-methyl-5-nonanone | C₁₀H₂₀O₂, ketone-alcohol | Electrophysiological activator [3] |
The bioactivity of 2-methyl-4-heptanol is tightly linked to its molecular architecture. As a branched secondary alcohol, its hydroxyl group at C4 and methyl branch at C2 create steric and electronic configurations critical for receptor binding.
Table 2: Impact of Structural Modifications on Bioactivity
Modification | Effect on Volatility | Receptor Binding Affinity |
---|---|---|
Hydroxyl → Ketone | Increased | Reduced [4] |
Linear → Branched Chain | Decreased | Enhanced [3] |
C8 → C9 Chain Elongation | Slightly Increased | Species-Specific [3] |
2-Methyl-4-heptanol belongs to a broader class of oxygenated terpenoids and aliphatic alcohols utilized in weevil communication. Comparative studies highlight functional convergence across structurally distinct compounds.
Table 3: Structural and Functional Comparison of Pheromones
Species | Compound Class | Key Functional Groups | Ecological Role |
---|---|---|---|
Metamasius hemipterus | Aliphatic secondary alcohol | C4-OH, C2-CH₃ | Aggregation synergist [3] |
Homalinotus depressus | Cyclic terpenoid | Epoxide, tertiary alcohol | Primary attractant [4] |
Rhynchophorus palmarum | Methyl-branched ester | Ethyl propionate | Mate finding [4] |